Cas no 898657-04-0 (1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one)

1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one
- AKOS002308122
- F3266-0254
- 898657-04-0
- VU0608148-1
- 1-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)ethan-1-one
- 1-acetyl-4-{[4-(pyrrolidinylsulfonyl)phenyl]carbonyl}piperazine
- 1-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethanone
- 1-(4-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)ethanone
-
- Inchi: 1S/C17H23N3O4S/c1-14(21)18-10-12-19(13-11-18)17(22)15-4-6-16(7-5-15)25(23,24)20-8-2-3-9-20/h4-7H,2-3,8-13H2,1H3
- InChI Key: CSGVZSZULLHXGV-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(N1CCN(C(C)=O)CC1)=O)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 365.14092740g/mol
- Monoisotopic Mass: 365.14092740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 86.4Ų
1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3266-0254-10mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-20μmol |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-5mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-1mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-20mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-50mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-40mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-15mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-5μmol |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3266-0254-30mg |
1-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}ethan-1-one |
898657-04-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 |
1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one Related Literature
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one
Professional Introduction to Compound with CAS No. 898657-04-0 and Product Name: 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one
The compound with the CAS number 898657-04-0 and the product name 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of a pyrrolidine-1-sulfonyl moiety and a benzoylpiperazine core suggests a multifaceted interaction capability, which is highly relevant in the design of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The pyrrolidine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. The sulfonyl group appended to the pyrrolidine ring enhances the compound's solubility and reactivity, making it an attractive candidate for further chemical modifications. This structural feature is particularly interesting in the context of developing small-molecule inhibitors targeting protein-protein interactions.
The benzoylpiperazine component of the molecule adds another layer of complexity, contributing to its potential as a pharmacophore. Piperazine derivatives are well-known for their pharmacological properties, including antipsychotic, antihistaminic, and antiparasitic activities. When combined with a benzoyl group, the molecule exhibits enhanced binding affinity to certain biological targets. This combination has been explored in various research studies aiming to develop drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug development, and small molecules that can selectively inhibit or activate these enzymes have significant therapeutic implications. The pyrrolidine-1-sulfonyl moiety is known to interact with hydrophobic pockets of enzymes, while the benzoylpiperazine core can engage in hydrogen bonding with key amino acid residues. This dual interaction mechanism makes the compound a promising candidate for developing enzyme inhibitors.
Recent studies have highlighted the importance of structure-based drug design in accelerating the discovery of novel therapeutics. Computational modeling techniques have been increasingly employed to predict the binding modes of small molecules to biological targets. The compound 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one has been subjected to such analyses, revealing its potential as a scaffold for drug development. These studies suggest that slight modifications to its structure could enhance its binding affinity and selectivity, making it more effective as a therapeutic agent.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have played a crucial role in achieving this goal. The synthesis strategy not only highlights the synthetic prowess but also underscores the compound's feasibility for large-scale production.
In addition to its pharmacological potential, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of this compound to modulate inflammatory pathways is attributed to its interaction with key signaling molecules involved in inflammation. Preliminary results from cell-based assays indicate that it can inhibit pro-inflammatory cytokine production, suggesting its therapeutic potential.
The development of novel drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, preliminary data suggest that 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one exhibits favorable pharmacokinetic properties when tested in vitro and in vivo models. Its structural features contribute to good solubility and stability under physiological conditions, which are essential for effective drug delivery. Further studies are ongoing to optimize its pharmacokinetic profile and assess its long-term safety.
The integration of computational chemistry and experimental biology has revolutionized drug discovery approaches over recent decades. High-throughput screening (HTS) techniques combined with machine learning algorithms have enabled researchers to rapidly identify promising candidates from large chemical libraries. The compound under discussion has been screened using these methods, demonstrating its potential as a lead molecule for further optimization.
The future prospects of this compound are exciting, with several avenues for further research opening up. One such avenue is exploring its potential as an agonist or antagonist for G protein-coupled receptors (GPCRs). GPCRs are involved in numerous physiological processes and are targeted by a significant proportion of current drugs on the market. The unique structural features of this compound make it an ideal candidate for modulating GPCR activity.
Another area of interest is investigating its role as a scaffold for developing antiviral agents. Viral infections continue to pose a significant global health challenge, necessitating the development of new antiviral drugs with improved efficacy and reduced resistance profiles. Preliminary studies suggest that this compound can interfere with viral replication mechanisms by inhibiting key viral enzymes or proteins.
In conclusion, the compound with CAS number 898657-04-0 and product name 1-{4-4-(pyrrolidine-1-sulfonyl)benzoylpiperazin-1-yl}ethan-1-one represents a promising candidate for further pharmaceutical development. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules with potential applications across multiple therapeutic areas. Ongoing research efforts aim to fully elucidate its biological activities and optimize its pharmacological properties for clinical use.
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